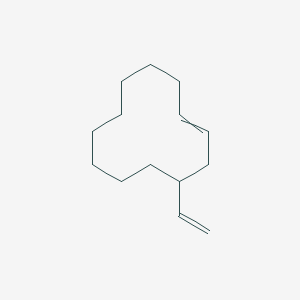
4-Ethenylcyclododec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylcyclododec-1-ene: is an organic compound characterized by a twelve-membered carbon ring with a double bond and an ethenyl group attached to the ring. This compound belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more carbon-carbon double bonds. The presence of the ethenyl group and the double bond within the ring structure imparts unique chemical properties to this compound, making it a subject of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylcyclododec-1-ene can be achieved through several methods, including cycloaddition reactions. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring, which can then be further modified to introduce the ethenyl group . Another method involves the ring-closing metathesis (RCM) reaction, where a linear diene undergoes cyclization to form the desired cycloalkene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Grubbs’ catalyst in RCM reactions, is common to facilitate the cyclization process . Additionally, purification techniques like distillation and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenylcyclododec-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with Pd/C catalyst
Substitution: Bromine (Br₂), hydrogen halides (HCl, HBr)
Major Products:
Oxidation: Epoxides, diols
Reduction: Cyclododecane
Substitution: Halogenated cyclododecenes
Wissenschaftliche Forschungsanwendungen
4-Ethenylcyclododec-1-ene finds applications in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of 4-Ethenylcyclododec-1-ene in chemical reactions involves the interaction of its double bond and ethenyl group with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Cyclododecene: A similar cycloalkene with a twelve-membered ring but without the ethenyl group.
Cyclooctene: An eight-membered ring cycloalkene with similar reactivity but different ring strain and stability.
Cyclohexene: A six-membered ring cycloalkene with different physical and chemical properties due to its smaller ring size.
Uniqueness: 4-Ethenylcyclododec-1-ene is unique due to its larger ring size and the presence of the ethenyl group, which imparts distinct reactivity and potential for functionalization compared to smaller cycloalkenes. Its larger ring size reduces ring strain, making it more stable and versatile in various chemical reactions .
Eigenschaften
CAS-Nummer |
113281-35-9 |
|---|---|
Molekularformel |
C14H24 |
Molekulargewicht |
192.34 g/mol |
IUPAC-Name |
4-ethenylcyclododecene |
InChI |
InChI=1S/C14H24/c1-2-14-12-10-8-6-4-3-5-7-9-11-13-14/h2,8,10,14H,1,3-7,9,11-13H2 |
InChI-Schlüssel |
OEPDAAGQKSPQFI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCCCCCCCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


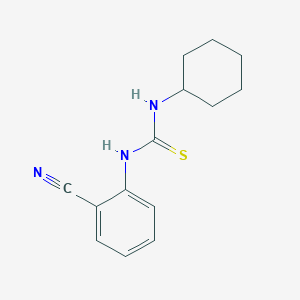
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
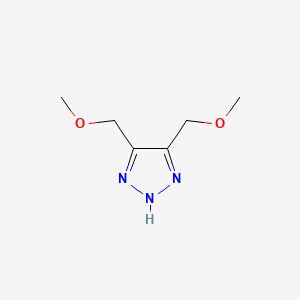
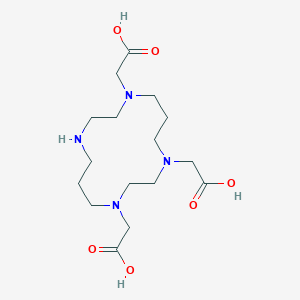
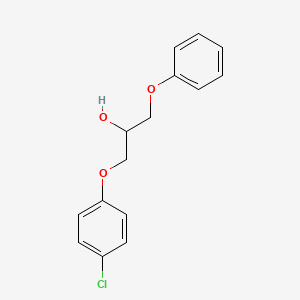
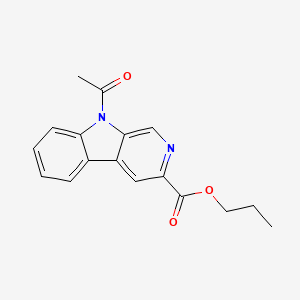
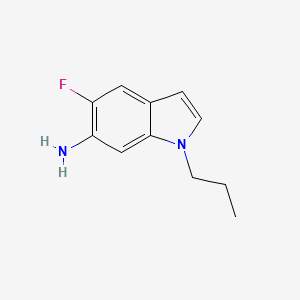
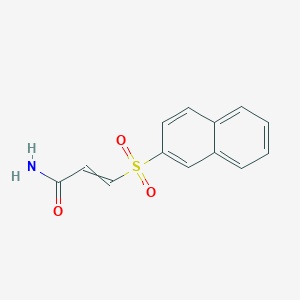
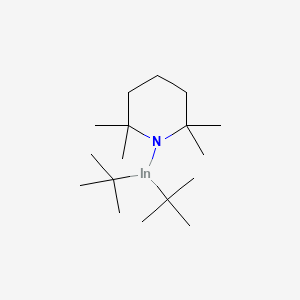
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
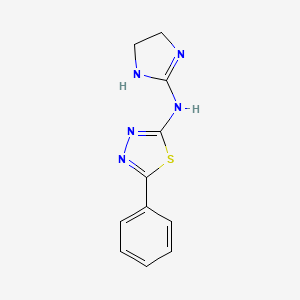
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)

